molecular formula C9H7BrS B1441235 7-Bromo-5-methylbenzo[b]thiophene CAS No. 19076-19-8

7-Bromo-5-methylbenzo[b]thiophene

Cat. No.: B1441235
CAS No.: 19076-19-8
M. Wt: 227.12 g/mol
InChI Key: CAQJWQNFZVDDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methylbenzo[b]thiophene is a heterocyclic compound featuring a thiophene ring fused to a benzene ring, with a bromine atom at the 7th position and a methyl group at the 5th position. This compound is part of the broader class of benzo[b]thiophenes, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

7-Bromo-5-methylbenzo[b]thiophene is a heterocyclic organic compound that has attracted attention in various fields of research and industry. Thiophene-based analogs, including this compound, have been studied by a growing number of scientists as potential classes of biologically active compounds . .

Mode of Action

, suggesting that this compound may interact with its targets in a manner that induces changes in cellular processes.

Biochemical Pathways

Thiophene derivatives, including this compound, are known to affect a variety of biochemical pathways . .

Result of Action

, suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-methylbenzo[b]thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of kinase inhibitors, which are crucial in regulating various cellular processes . The compound’s interaction with enzymes such as LIMK1, PIM-kinases, and MAPK-2 kinase (MK2) has been documented, highlighting its potential in disrupting actin polymerization and preventing the metastatic potential of tumor cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting kinase activity can lead to changes in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit enzymes like LIMK1 and PIM-kinases is due to its binding affinity, which disrupts the normal function of these enzymes and leads to altered cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its potential application in medicine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylbenzo[b]thiophene can be achieved through various methods. One common approach involves the bromination of 5-methylbenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in the presence of a solvent such as dichloromethane or acetonitrile, and may require a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or THF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or THF.

Major Products:

Scientific Research Applications

7-Bromo-5-methylbenzo[b]thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-methylbenzo[b]thiophene is unique due to the presence of both bromine and methyl substituents, which can enhance its reactivity and potential biological activities. The specific positioning of these groups can influence the compound’s electronic properties and interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

7-bromo-5-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQJWQNFZVDDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719904
Record name 7-Bromo-5-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19076-19-8
Record name 7-Bromo-5-methylbenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19076-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-methylbenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
7-Bromo-5-methylbenzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
7-Bromo-5-methylbenzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
7-Bromo-5-methylbenzo[b]thiophene
Reactant of Route 5
7-Bromo-5-methylbenzo[b]thiophene
Reactant of Route 6
Reactant of Route 6
7-Bromo-5-methylbenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.